molecular formula C15H16N4O2S B2856277 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one CAS No. 296773-82-5

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one

Cat. No.: B2856277
CAS No.: 296773-82-5
M. Wt: 316.38
InChI Key: AQFSROTYIBUVRW-UHFFFAOYSA-N
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Description

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a quinoline moiety and a triazine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the oxoethyl group:

    Formation of the triazine ring: The final step involves the cyclization to form the triazine ring, which is facilitated by the presence of the oxoethyl group.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the reactions.

Chemical Reactions Analysis

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The triazine ring can also interact with nucleic acids, affecting cellular processes. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

3-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one can be compared with other similar compounds, such as:

    Quinoline derivatives: These compounds share the quinoline moiety and have similar biological activities.

    Triazine derivatives: These compounds share the triazine ring and are used in various chemical and biological applications.

The uniqueness of this compound lies in its combined structure, which allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Properties

IUPAC Name

3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c1-10-14(21)16-15(18-17-10)22-9-13(20)19-8-4-6-11-5-2-3-7-12(11)19/h2-3,5,7H,4,6,8-9H2,1H3,(H,16,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFSROTYIBUVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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